molecular formula C22H30N4OS2 B14573611 2,6-Bis[(pyridazin-3-yl)sulfanyl]-4-(2,4,4-trimethylpentan-2-yl)cyclohexan-1-one CAS No. 61631-48-9

2,6-Bis[(pyridazin-3-yl)sulfanyl]-4-(2,4,4-trimethylpentan-2-yl)cyclohexan-1-one

Cat. No.: B14573611
CAS No.: 61631-48-9
M. Wt: 430.6 g/mol
InChI Key: JOPKFQDDWHUBRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Bis[(pyridazin-3-yl)sulfanyl]-4-(2,4,4-trimethylpentan-2-yl)cyclohexan-1-one is a complex organic compound characterized by its unique structure, which includes pyridazinyl and sulfanyl groups attached to a cyclohexanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis[(pyridazin-3-yl)sulfanyl]-4-(2,4,4-trimethylpentan-2-yl)cyclohexan-1-one typically involves multi-step organic reactions. One common approach is to start with the cyclohexanone core and introduce the pyridazinyl and sulfanyl groups through a series of substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to increase efficiency and reduce costs. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[(pyridazin-3-yl)sulfanyl]-4-(2,4,4-trimethylpentan-2-yl)cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with diverse properties.

Scientific Research Applications

2,6-Bis[(pyridazin-3-yl)sulfanyl]-4-(2,4,4-trimethylpentan-2-yl)cyclohexan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in areas like cancer treatment and antimicrobial therapy.

    Industry: The compound’s properties make it useful in materials science, such as in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 2,6-Bis[(pyridazin-3-yl)sulfanyl]-4-(2,4,4-trimethylpentan-2-yl)cyclohexan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s effects are mediated through pathways that involve binding to these targets, altering their activity, and triggering downstream signaling events.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds like pyridazinone and other pyridazine-based molecules share structural similarities and exhibit diverse biological activities.

    Thiazole Derivatives: Thiazole-based compounds also have a range of applications in medicinal chemistry and materials science.

Uniqueness

What sets 2,6-Bis[(pyridazin-3-yl)sulfanyl]-4-(2,4,4-trimethylpentan-2-yl)cyclohexan-1-one apart is its combination of pyridazinyl and sulfanyl groups attached to a cyclohexanone core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable subject of study in various research fields.

Properties

CAS No.

61631-48-9

Molecular Formula

C22H30N4OS2

Molecular Weight

430.6 g/mol

IUPAC Name

2,6-bis(pyridazin-3-ylsulfanyl)-4-(2,4,4-trimethylpentan-2-yl)cyclohexan-1-one

InChI

InChI=1S/C22H30N4OS2/c1-21(2,3)14-22(4,5)15-12-16(28-18-8-6-10-23-25-18)20(27)17(13-15)29-19-9-7-11-24-26-19/h6-11,15-17H,12-14H2,1-5H3

InChI Key

JOPKFQDDWHUBRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)C1CC(C(=O)C(C1)SC2=NN=CC=C2)SC3=NN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.